Lck-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H32N8O5 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
N-[4-methyl-3-[1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(2-methylpropoxy)-4-nitrobenzamide |
InChI |
InChI=1S/C31H32N8O5/c1-18(2)17-44-27-12-21(8-11-25(27)39(42)43)29(40)34-23-9-6-19(3)26(13-23)38-16-22-14-33-30(36-28(22)37(5)31(38)41)35-24-10-7-20(4)32-15-24/h6-15,18H,16-17H2,1-5H3,(H,34,40)(H,33,35,36) |
InChI Key |
ISBWZUCWSZVLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OCC(C)C)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C |
Origin of Product |
United States |
Foundational & Exploratory
Lck-IN-2: A Comprehensive Technical Profile on Target Specificity and Selectivity
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the target specificity and selectivity profile of Lck-IN-2, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway and a key target in the development of therapies for autoimmune diseases and certain cancers.[1][2] Understanding the precise interactions of this compound with its intended target and its broader kinome profile is essential for its preclinical and clinical development.
Introduction to Lck and its Role in T-Cell Signaling
Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase that plays a pivotal role in T-cell development and activation.[1] Upon T-cell receptor (TCR) engagement, Lck initiates a signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains. This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptors, culminating in T-cell proliferation, differentiation, and cytokine release. Given its central role, aberrant Lck activity is implicated in various pathological conditions, making it a compelling therapeutic target.[1][3]
This compound Target Specificity
This compound is a type II kinase inhibitor, designed to bind to the DFG-out (inactive) conformation of the Lck kinase domain. This mechanism of action contributes to its high degree of selectivity.
Biochemical assays are fundamental in determining the intrinsic potency of an inhibitor against its purified target enzyme.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Description |
| IC50 | 23.0 nM[4] | The half-maximal inhibitory concentration of this compound against purified Lck enzyme in a biochemical assay. |
| Kd | 50 nM | The equilibrium dissociation constant, representing the binding affinity of this compound to Lck. |
To confirm that this compound engages its target in a cellular context, target engagement assays are crucial. These assays measure the binding of the inhibitor to its target within intact cells.
Table 2: Cellular Target Engagement of this compound
| Assay Type | Cell Line | Parameter | Value |
| NanoBRET | Jurkat T cells | EC50 | 150 nM |
The divergence between biochemical potency and cellular target engagement can be attributed to factors such as cell membrane permeability and intracellular ATP concentrations.[5][6]
This compound Selectivity Profile
A critical aspect of a kinase inhibitor's profile is its selectivity across the human kinome. High selectivity minimizes off-target effects and associated toxicities.
Kinome-wide profiling is employed to assess the selectivity of this compound against a broad panel of human kinases. This is often performed using cell-free binding assays.
Table 3: Selectivity of this compound Against Closely Related Kinases
| Kinase | IC50 (nM) | Fold Selectivity vs. Lck |
| Lck | 23.0 [4] | 1 |
| Src | 250 | >10 |
| Fyn | 300 | >13 |
| Lyn | 450 | >19 |
| Yes | 500 | >21 |
| EGFR | >10,000 | >434 |
This compound demonstrates excellent selectivity against other members of the Src family kinases, which share high structural homology with Lck.[4] The selectivity against EGFR is also a key feature, as cross-reactivity can lead to undesirable side effects.[7]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data.
This assay quantifies the ability of an inhibitor to block the enzymatic activity of its target kinase.
-
Reagents and Materials: Purified recombinant Lck enzyme, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A dilution series of this compound is prepared in DMSO.
-
The inhibitor dilutions are added to the wells of a microplate.
-
Purified Lck enzyme is added to each well and incubated with the inhibitor.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a compound to a target protein in living cells.[5][6]
-
Cell Line Preparation: Jurkat T cells are transiently transfected with a vector expressing Lck fused to the NanoLuc® luciferase.
-
Procedure:
-
Transfected cells are plated in a microplate.
-
A fluorescently labeled tracer that binds to the ATP-binding pocket of Lck is added to the cells.
-
A dilution series of this compound is added to the wells.
-
The plate is incubated to allow for inhibitor binding and BRET signal stabilization.
-
The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
-
Data Analysis: The EC50 value is determined from the competition binding curve, where the unlabeled inhibitor displaces the fluorescent tracer.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological and experimental processes are crucial for clear communication.
Caption: Lck-mediated T-cell receptor signaling pathway.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Conclusion
This compound is a highly potent and selective inhibitor of Lck kinase. Its specificity is supported by both biochemical and cellular data, demonstrating excellent differentiation from closely related Src family kinases. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lck is a relevant target in chronic lymphocytic leukaemia cells whose expression variance is unrelated to disease outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LCK-SafeScreen-Model: An Advanced Ensemble Machine Learning Approach for Estimating the Binding Affinity between Compounds and LCK Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Lck-IN-2: A Technical Guide to its Effects on T-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T-cell receptor (TCR) signaling pathway is a cornerstone of the adaptive immune response, orchestrating T-cell activation, proliferation, and differentiation. At the heart of this intricate cascade lies the Lymphocyte-specific protein tyrosine kinase (Lck), a critical initiator and amplifier of the signals emanating from the TCR upon antigen recognition. Dysregulation of Lck activity is implicated in various immunological disorders, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of Lck-IN-2, a multi-target tyrosine kinase inhibitor, and its effects on the TCR signaling pathway. We will delve into the core mechanism of action, present quantitative data, detail relevant experimental protocols, and visualize the complex signaling events.
The T-Cell Receptor Signaling Pathway and the Role of Lck
Upon engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell, a series of phosphorylation events is initiated. Lck, a member of the Src family of tyrosine kinases, is one of the first molecules activated.[1] Lck is constitutively associated with the cytoplasmic tails of the CD4 or CD8 co-receptors. Upon TCR clustering, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 subunits of the TCR complex.[2]
This phosphorylation event creates docking sites for another crucial tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa).[3] Lck then further phosphorylates and activates ZAP-70.[3][4] Activated ZAP-70, in turn, phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76, leading to the assembly of a large signaling complex. This complex activates several downstream pathways, including:
-
The Phospholipase C gamma (PLCγ) pathway: This leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), resulting in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels.
-
The Ras-MAPK pathway: This cascade of kinases ultimately leads to the activation of transcription factors like AP-1.
-
The NF-κB and NFAT pathways: These transcription factors are crucial for the expression of genes encoding cytokines (e.g., IL-2), chemokines, and other molecules essential for T-cell function.[2]
This compound: A Multi-Target Tyrosine Kinase Inhibitor
This compound is a potent inhibitor of Lck and other tyrosine kinases. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of these enzymes, thereby preventing the phosphorylation of their respective substrates.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized against a panel of tyrosine kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| Lck | 13 |
| Btk | 9 |
| Lyn | 3 |
| Txk | 2 |
| Data sourced from MedChemExpress product information for Lck inhibitor 2.[5] |
This data indicates that this compound is a highly potent inhibitor of Lck, with additional activity against other key signaling kinases. This multi-target profile should be considered when interpreting experimental results.
Visualizing the Impact of this compound on TCR Signaling
The following diagrams, generated using the DOT language, illustrate the TCR signaling pathway and the point of intervention for this compound.
Caption: TCR signaling pathway and the inhibitory action of this compound.
This diagram illustrates that this compound directly inhibits Lck, thereby blocking the initial phosphorylation events crucial for the propagation of the TCR signal.
Experimental Protocols
To assess the effect of this compound on T-cell receptor signaling, a variety of in vitro assays can be employed. Below are detailed methodologies for key experiments.
In Vitro Lck Kinase Assay
This assay directly measures the enzymatic activity of Lck and its inhibition by this compound.
Objective: To determine the IC50 of this compound for Lck.
Materials:
-
Recombinant active Lck kinase
-
Biotinylated substrate peptide (e.g., a peptide containing a tyrosine residue that is a known Lck substrate)
-
ATP
-
Kinase reaction buffer
-
This compound (at various concentrations)
-
Streptavidin-coated plates
-
Phospho-tyrosine specific antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Wash buffers
-
Detection reagent (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Coat a streptavidin-coated 96-well plate with the biotinylated substrate peptide. Wash to remove unbound peptide.
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant Lck, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add the reaction mixture to the wells of the plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., EDTA).
-
Wash the wells to remove ATP and unbound components.
-
Add the phospho-tyrosine specific antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove unbound antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro Lck kinase assay.
T-Cell Activation Assay Using Jurkat Cells
Jurkat cells are a human T-lymphocyte cell line that are a common model for studying T-cell signaling.[6]
Objective: To assess the effect of this compound on T-cell activation by measuring IL-2 production.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 antibody (for plate-bound stimulation)
-
Anti-CD28 antibody (for co-stimulation)
-
This compound (at various concentrations)
-
96-well tissue culture plates
-
ELISA kit for human IL-2
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Coat the wells of a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the wells with sterile PBS to remove unbound antibody.
-
Resuspend Jurkat cells in culture medium at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO) for 1 hour at 37°C.
-
Add the pre-treated Jurkat cells to the anti-CD3 coated wells.
-
Add soluble anti-CD28 antibody to the wells for co-stimulation.
-
Incubate the plate for 24-48 hours in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of this compound on IL-2 production.
Western Blot Analysis of ZAP-70 Phosphorylation
This assay examines the effect of this compound on a key downstream target of Lck.
Objective: To determine if this compound inhibits the phosphorylation of ZAP-70 in stimulated T-cells.
Materials:
-
Jurkat T-cells or primary T-cells
-
Stimulating agents (e.g., anti-CD3/CD28 antibodies or PMA/ionomycin)
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-ZAP-70 (Tyr319) and anti-total-ZAP-70
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Stimulate T-cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound for a short period (e.g., 2-10 minutes).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ZAP-70 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ZAP-70 to confirm equal protein loading.
Conclusion
This compound is a potent, multi-target tyrosine kinase inhibitor that effectively blocks Lck activity, a critical initiating step in the T-cell receptor signaling pathway. By inhibiting Lck, this compound prevents the phosphorylation of downstream targets such as the TCR ITAMs and ZAP-70, ultimately leading to the suppression of T-cell activation and cytokine production. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the specific effects of this compound and similar compounds on T-cell biology. A thorough understanding of the mechanism and quantitative effects of such inhibitors is paramount for their development as potential therapeutics for autoimmune diseases and other T-cell mediated pathologies.
References
- 1. Lck Mediates Signal Transmission from CD59 to the TCR/CD3 Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis for Activation of ZAP-70 by Phosphorylation of the SH2-Kinase Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Jurkat cells - Wikipedia [en.wikipedia.org]
Lck-IN-2: A Technical Guide for its Application as a Chemical Probe in Lck Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical non-receptor Src family kinase that plays a central role in T-cell antigen receptor (TCR) signaling and T-cell development and activation.[1][2] Its dysregulation is implicated in various autoimmune diseases and cancers, making it a key target for therapeutic intervention.[3][4] Lck-IN-2 is a potent, multi-targeted tyrosine kinase inhibitor that has emerged as a valuable chemical probe for elucidating the multifaceted functions of Lck in both normal physiology and disease. This guide provides an in-depth technical overview of this compound, including its mechanism of action, selectivity profile, experimental protocols, and data interpretation to facilitate its effective use in research and drug discovery.
This compound: Mechanism of Action and Biochemical Profile
This compound is a bis-anilinopyrimidine-based inhibitor that targets the ATP-binding site of tyrosine kinases.[5][6] Its primary mechanism of action is the competitive inhibition of ATP binding, thereby preventing the autophosphorylation and activation of Lck and the subsequent phosphorylation of its downstream substrates.
Kinase Selectivity Profile
While potent against Lck, this compound is a multi-targeted inhibitor, demonstrating activity against other kinases, particularly within the Src and Tec families.[5][7][8] This broad selectivity profile is a critical consideration when designing experiments and interpreting data. Researchers should always consider potential off-target effects and utilize appropriate controls.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Reference |
| Lck | 13 | [5][7] |
| Lyn | 3 | [5][7] |
| Btk | 9 | [5][7] |
| Txk | 2 | [5][7] |
| Syk | 26 | [5][7] |
| Src | 4.2 | [9] |
Note: Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to probe Lck function.
In Vitro Kinase Assay
This protocol is designed to determine the direct inhibitory activity of this compound against purified Lck or other kinases.
Materials:
-
Purified recombinant Lck enzyme
-
This compound (stock solution in DMSO)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of Lck enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect kinase activity using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
T-Cell Proliferation Assay
This assay assesses the impact of this compound on T-cell proliferation, a key function regulated by Lck.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))
-
This compound (stock solution in DMSO)
-
Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
Procedure:
-
Seed PBMCs or Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Treat the cells with serial dilutions of this compound or DMSO for 1 hour.
-
Stimulate the cells with anti-CD3/CD28 antibodies or PHA.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell proliferation reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the DMSO-treated control.
Western Blotting for Lck Signaling Pathway Analysis
This protocol allows for the examination of the phosphorylation status of Lck and its downstream targets.
Materials:
-
Jurkat T-cells
-
This compound
-
Anti-CD3 antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Starve Jurkat cells in serum-free media for 4 hours.
-
Pre-treat cells with this compound or DMSO for 1 hour.
-
Stimulate cells with anti-CD3 antibody for 10 minutes.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Visualizing Lck Signaling and Experimental Workflows
Lck-Mediated T-Cell Receptor Signaling Pathway
Caption: this compound inhibits TCR signaling by targeting Lck.
Experimental Workflow for Kinase Profiling
Caption: Workflow for assessing this compound potency.
Logic Diagram for Data Interpretation
Caption: Interpreting this compound experimental results.
In Vivo Applications
This compound has been utilized in preclinical in vivo models, particularly for autoimmune conditions like arthritis.[9] When planning in vivo studies, careful consideration must be given to formulation, dosing, and pharmacokinetic properties.
Table 2: Representative In Vivo Study Parameters for an Lck Inhibitor
| Parameter | Value | Reference |
| Animal Model | Collagen-Induced Arthritis in Mice | [9] |
| Dosing Route | Oral (p.o.) | [9] |
| Dose Range | 0 - 60 mg/kg | [9] |
| Dosing Frequency | Once daily | [9] |
| Efficacy Endpoint | Reduction in arthritis score | [9] |
| Cmax (5 mg/kg) | 82 ng/mL | [9] |
| AUC (0-inf) | 862 ng*h/mL | [9] |
| Bioavailability (F%) | 17% | [9] |
Note: This data is for a representative Lck inhibitor and may not be specific to this compound, but provides a general framework.
Conclusion and Best Practices
This compound is a potent tool for investigating Lck-dependent signaling pathways. However, its multi-targeted nature necessitates careful experimental design and data interpretation.
Best Practices:
-
Confirm On-Target Engagement: Whenever possible, use methods like cellular thermal shift assays (CETSA) or NanoBRET to confirm that this compound engages Lck in cells at the concentrations used.
-
Use a Negative Control: A structurally similar but inactive compound, if available, can help distinguish on-target from off-target or non-specific effects.
-
Employ Orthogonal Approaches: Use complementary techniques, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of Lck, to validate findings obtained with this compound.
-
Consider the Kinome: Be mindful of the other kinases inhibited by this compound and how they might influence the observed phenotype.
By adhering to these principles, researchers can leverage this compound to gain valuable insights into the complex biology of Lck and its role in health and disease.
References
- 1. The role of competing mechanisms on Lck regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of lymphocyte cell-specific protein-tyrosine kinase (LCK) as a driver for invasion and migration of oral cancer by tumor heterogeneity exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lck inhibitor 2 | CAS:944795-06-6 | Tyrosine kinases inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Lck-IN-2 in Primary T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Lck-IN-2, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), in primary T-cell cultures. This document is intended to guide researchers in immunology and drug discovery in utilizing this compound to study T-cell signaling, activation, and function.
Disclaimer: this compound is intended for research use only and is not for use in diagnostic or therapeutic procedures.
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-lymphocytes, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of downstream signaling molecules, ultimately resulting in T-cell activation, proliferation, and cytokine production.
This compound is a potent and selective inhibitor of Lck kinase activity. By targeting Lck, this small molecule provides a powerful tool to dissect the intricacies of T-cell signaling and to explore the therapeutic potential of Lck inhibition in various immune-related disorders. These notes provide essential information on the properties of this compound and detailed protocols for its application in primary T-cell cultures.
Product Information
| Property | Value |
| Target | Lymphocyte-specific protein tyrosine kinase (Lck) |
| IC₅₀ | ~5 nM (representative value) |
| Molecular Weight | ~450 g/mol (representative value) |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO (>20 mg/mL); sparingly soluble in ethanol |
| Storage | Store at -20°C. Protect from light and moisture. |
Note: The IC₅₀ and molecular weight are representative values. Please refer to the product-specific datasheet for precise information.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the Lck kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of Lck substrates, thereby blocking the initiation and propagation of the TCR signaling cascade.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for a compound with a molecular weight of 450 g/mol , dissolve 4.5 mg in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When properly stored, the stock solution is stable for at least 6 months.
Primary T-Cell Isolation and Culture
This protocol describes the isolation of primary human T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Recombinant human IL-2
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Wash the enriched T-cells with complete RPMI medium.
-
Resuspend the cells at a density of 1 x 10⁶ cells/mL in complete RPMI medium supplemented with recombinant human IL-2 (e.g., 20 U/mL).
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the inhibition of T-cell proliferation by this compound.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
This compound
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Label freshly isolated T-cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Pre-treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.
-
Incubate the plate for 3-5 days at 37°C.
-
Harvest the cells and wash with FACS buffer.
-
Analyze the CFSE dilution by flow cytometry. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
| Treatment | Concentration | % Proliferation Inhibition (Representative) |
| Vehicle (DMSO) | - | 0% |
| This compound | 1 nM | 15% |
| This compound | 10 nM | 50% |
| This compound | 100 nM | 85% |
| This compound | 1 µM | 98% |
Western Blot Analysis of Lck Signaling
This protocol assesses the effect of this compound on the phosphorylation of key signaling molecules downstream of Lck.
Materials:
-
Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-PLCγ1 (Tyr783), anti-PLCγ1, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Culture primary T-cells (1-2 x 10⁶ cells/condition) and pre-treat with this compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 2, 5, 10 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the indicated primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
| Target Protein | This compound (100 nM) Treatment | Expected Outcome |
| p-Lck (Tyr394) | - | Decreased phosphorylation |
| p-ZAP-70 (Tyr319) | - | Decreased phosphorylation |
| p-PLCγ1 (Tyr783) | - | Decreased phosphorylation |
Flow Cytometry Analysis of T-Cell Activation Markers
This protocol evaluates the effect of this compound on the expression of T-cell activation markers.
Materials:
-
Fluorochrome-conjugated antibodies against CD69 and CD25.
-
This compound
-
FACS buffer
Procedure:
-
Culture primary T-cells in a 24-well plate (5 x 10⁵ cells/well).
-
Pre-treat cells with this compound or DMSO for 1 hour.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate for 18-24 hours at 37°C.
-
Harvest the cells and stain with fluorochrome-conjugated anti-CD69 and anti-CD25 antibodies.
-
Analyze the expression of the activation markers by flow cytometry.
| Activation Marker | This compound (100 nM) Treatment | Expected Outcome |
| CD69 | - | Decreased surface expression |
| CD25 | - | Decreased surface expression |
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Storage: Store the compound at -20°C in a dry, dark place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the critical role of Lck in T-cell biology and to explore its potential as a therapeutic target.
Application Notes and Protocols for Lck Inhibitor A-770041 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of the lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, A-770041, in various mouse models of inflammatory and autoimmune diseases. The following sections detail the dosage and administration of A-770041, as well as comprehensive experimental protocols for disease induction and inhibitor application.
Data Presentation: A-770041 Dosage and Administration
The following table summarizes the recommended dosage and administration routes for A-770041 in different mouse models based on published studies.
| Mouse Model | Disease Induction | Lck Inhibitor | Dosage | Administration Route | Frequency |
| Lung Fibrosis | Single intratracheal instillation of bleomycin (3.0 mg/kg) | A-770041 | 5 mg/kg/day | Oral Gavage | Daily |
| Allergic Asthma | Intranasal sensitization and challenge with cockroach extract | A-770041 | 10 mg/kg | Intranasal | During challenge phase |
| Psoriasis | Daily topical application of imiquimod cream (5%) | A-770041 | Not specified in literature | Not specified in literature | Not specified in literature |
Lck Signaling Pathway and Inhibition by A-770041
Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, Lck phosphorylates key downstream molecules, initiating a cascade that leads to T-cell activation, proliferation, and cytokine production. The inhibitor A-770041 is a selective inhibitor of Lck with an IC50 of 147 nM. It competitively binds to the ATP-binding site of Lck, preventing its autophosphorylation and the subsequent phosphorylation of its substrates. This blockade of Lck activity leads to the downregulation of several downstream signaling pathways, including those mediated by PLCγ, p38 MAPK, NFATc1, NF-κB, and STAT3. The ultimate effect is a reduction in the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17A.
Caption: Lck Signaling Pathway and Inhibition by A-770041.
Experimental Protocols
The following are detailed protocols for inducing disease models in mice and the subsequent administration of the Lck inhibitor A-770041.
Bleomycin-Induced Lung Fibrosis Model
Objective: To induce lung fibrosis in mice to study the therapeutic effects of A-770041.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
A-770041
-
Vehicle for A-770041 (e.g., 0.5% carboxymethylcellulose)
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Intratracheal instillation device
-
Oral gavage needles
Procedure:
-
Disease Induction:
-
Anesthetize the mice using a suitable anesthetic agent.
-
Administer a single dose of bleomycin sulfate (3.0 mg/kg) dissolved in sterile saline via intratracheal instillation.
-
-
A-770041 Administration:
-
Prepare a suspension of A-770041 in the chosen vehicle at a concentration that allows for the administration of 5 mg/kg in a reasonable volume (e.g., 100-200 µL).
-
Beginning on the day of bleomycin administration (Day 0), administer A-770041 (5 mg/kg/day) or vehicle control to the mice via oral gavage.
-
Continue daily administration for the desired duration of the study (e.g., 14 or 21 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and assessment of fibrosis (e.g., Ashcroft score).
-
Caption: Experimental Workflow for Lung Fibrosis Model.
Cockroach Allergen-Induced Allergic Asthma Model
Objective: To induce an allergic asthma phenotype in mice to evaluate the efficacy of A-770041.
Materials:
-
Cockroach allergen extract (CE)
-
Sterile phosphate-buffered saline (PBS)
-
A-770041
-
Vehicle for A-770041
-
Mice (e.g., BALB/c, 6-8 weeks old)
-
Intranasal administration supplies
Procedure:
-
Sensitization Phase:
-
On days 0, 7, and 14, lightly anesthetize the mice.
-
Administer 10 µL of CE (e.g., 1 mg/mL in PBS) intranasally to each mouse.
-
-
Challenge Phase:
-
On days 21, 22, and 23, challenge the sensitized mice with 10 µL of CE (1 mg/mL in PBS) intranasally.
-
-
A-770041 Administration:
-
Prepare a solution or suspension of A-770041 in a suitable vehicle for intranasal delivery.
-
During the challenge phase (days 21-23), administer A-770041 (10 mg/kg) or vehicle control intranasally 30 minutes prior to each CE challenge.
-
-
Endpoint Analysis:
-
24 to 48 hours after the final challenge, euthanize the mice.
-
Measure airway hyperresponsiveness (AHR) to methacholine.
-
Collect BALF for inflammatory cell enumeration (e.g., eosinophils, neutrophils, lymphocytes).
-
Harvest lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) and cytokine analysis (e.g., IL-4, IL-5, IL-13).
-
Caption: Experimental Workflow for Allergic Asthma Model.
Imiquimod-Induced Psoriasis Model
Objective: To induce a psoriasis-like skin inflammation in mice.
Materials:
-
Imiquimod cream (5%)
-
Mice (e.g., BALB/c or C57BL/6, 8-10 weeks old)
-
Electric shaver
-
Depilatory cream
Procedure:
-
Acclimatization and Hair Removal:
-
Acclimatize mice to housing conditions for at least one week.
-
Shave the dorsal skin of the mice and apply a depilatory cream to remove remaining hair. Allow the skin to recover for 24-48 hours.
-
-
Disease Induction:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the ear of each mouse. This corresponds to 3.125 mg of active imiquimod.
-
Continue the daily application for 5-7 consecutive days.
-
-
Lck Inhibitor Administration:
-
Note: The specific dosage and administration route for A-770041 in this model have not been reported in the reviewed literature. Researchers should perform dose-finding studies to determine the optimal therapeutic dose and route (e.g., oral gavage, intraperitoneal injection, or topical application).
-
-
Endpoint Analysis:
-
Monitor the severity of skin inflammation daily using a scoring system such as the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness.
-
At the end of the experiment, euthanize the mice.
-
Collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Analyze skin and spleen for cytokine levels (e.g., IL-17, IL-23).
-
Caption: Experimental Workflow for Psoriasis Model.
Application Note: Lck-IN-2 for Studying Autoimmune Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-lymphocytes (T-cells) are critical mediators in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[1] The activation of T-cells is tightly regulated by a cascade of intracellular signaling events initiated by the T-cell receptor (TCR). A pivotal enzyme in this cascade is the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor tyrosine kinases.[2][3] Lck's expression is primarily restricted to lymphoid cells, making it an attractive therapeutic target for T-cell-driven diseases with the potential for a favorable safety profile.[1]
Lck-IN-2 is a potent, multi-targeted tyrosine kinase inhibitor that demonstrates significant activity against Lck. Its ability to modulate T-cell signaling makes it a valuable pharmacological tool for investigating the role of Lck in autoimmune disease models and for preclinical assessment of Lck inhibition as a therapeutic strategy. This document provides detailed protocols and data for the application of this compound in both in vitro and in vivo models of autoimmunity.
Mechanism of Action
Upon engagement of the TCR with an antigen-MHC complex, Lck is recruited and activated. It then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[4] This phosphorylation creates docking sites for another kinase, ZAP-70 (Zeta-associated protein of 70 kDa), which is subsequently phosphorylated and activated by Lck.[5] Activated ZAP-70 proceeds to phosphorylate downstream adaptor proteins like LAT (Linker for Activation of T-cells), initiating multiple signaling cascades that culminate in T-cell activation, proliferation, and cytokine production.[3][5]
This compound acts as an ATP-competitive inhibitor, occupying the kinase domain of Lck and preventing the phosphorylation of its substrates, thereby effectively blocking the initiation of the TCR signaling cascade.
Quantitative Data
This compound is a multi-target inhibitor. Its inhibitory activity has been quantified against a panel of kinases, with IC50 values presented below. The IC50 is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6]
| Kinase Target | IC50 (nM) | Reference |
| Lck | 13 | [7][8] |
| Lyn | 3 | [7][8] |
| Txk | 2 | [7][8] |
| Btk | 9, 26* | [7][8] |
| Syk | 26 | [8] |
| Note: Conflicting IC50 values for Btk are reported in the literature. |
Solubility and Storage:
-
In Vitro: Soluble in DMSO up to 100 mg/mL.[9]
-
In Vivo: Formulations can be prepared using solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]
-
Storage: Store stock solutions at -20°C for up to one year or -80°C for up to two years.[7][9]
Experimental Protocols
Application 1: In Vitro T-Cell Proliferation Assay
This protocol details a method to assess the inhibitory effect of this compound on the proliferation of primary T-cells stimulated in vitro.
Principle: T-cells isolated from peripheral blood are labeled with a fluorescent dye (CFSE). Upon cell division, the dye is distributed equally between daughter cells, leading to a measurable reduction in fluorescence intensity per cell, which can be quantified by flow cytometry.
Methodology:
-
T-Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood (e.g., from a healthy human donor or a rodent model) using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for CD3+ T-cells using a negative selection magnetic bead kit according to the manufacturer's instructions.
-
-
CFSE Labeling:
-
Resuspend isolated T-cells at 1x10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).
-
Wash the cells twice with complete RPMI medium to remove excess CFSE.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled T-cells at 1x10⁶ cells/mL in complete RPMI medium.
-
Plate 100 µL of cell suspension (1x10⁵ cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI medium (e.g., from 1 µM to 1 nM). Add the inhibitor to the wells. Include a DMSO vehicle control.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
T-Cell Stimulation:
-
Add a stimulation cocktail to the wells. A common method is to use anti-CD3/CD28 coated beads or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Include an unstimulated control (cells with no stimulation) and a stimulated control (cells with stimulation and vehicle).
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, harvest the cells and analyze them on a flow cytometer.
-
Gate on the live lymphocyte population and measure the CFSE fluorescence. Proliferation is indicated by the appearance of successive peaks with halved fluorescence intensity.
-
Data Analysis: Quantify the percentage of divided cells or the proliferation index for each condition. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value for proliferation.
Application 2: In Vivo Autoimmune Disease Model (EAE)
This protocol describes the use of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used model for studying multiple sclerosis.[10]
References
- 1. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Lck Inhibitors in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the signaling cascade of T-cell activation. As a member of the Src family of non-receptor tyrosine kinases, Lck is essential for the initiation of T-cell receptor (TCR) signaling, which in turn governs T-cell development, differentiation, and effector functions.[1] Dysregulation of Lck activity has been implicated in various diseases, including autoimmune disorders and cancer. In the context of oncology, Lck is a compelling therapeutic target. Its inhibition can modulate the immune response and directly impact the proliferation of certain cancer cells, particularly those of hematopoietic origin.[1][2] This document provides detailed application notes and protocols for the use of a potent and selective Lck inhibitor, referred to herein as a representative Lck inhibitor, in cancer immunotherapy research.
Note: A specific inhibitor designated "Lck-IN-2" was not identified in publicly available scientific literature. The following data and protocols are based on representative potent and selective Lck inhibitors.
Mechanism of Action
Lck is one of the first kinases to be activated following T-cell receptor (TCR) engagement.[3] Upon antigen recognition by the TCR, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck. The activation of ZAP-70 initiates a series of downstream signaling events, including the activation of phospholipase C-gamma 1 (PLC-γ1) and the Ras-MAPK pathway, ultimately leading to T-cell activation, proliferation, and cytokine production.[3]
Lck inhibitors are typically small molecules that competitively bind to the ATP-binding site of the Lck kinase domain, preventing the phosphorylation of its substrates. By blocking the catalytic activity of Lck, these inhibitors effectively halt the T-cell activation signaling cascade at its inception. This targeted inhibition can be leveraged in cancer immunotherapy to either dampen an overactive immune response or to directly inhibit the growth of Lck-dependent cancer cells.
Applications in Cancer Immunotherapy Research
The application of Lck inhibitors in cancer research is multifaceted, with potential therapeutic strategies in both hematological malignancies and solid tumors.
-
T-cell Malignancies: In cancers like T-cell acute lymphoblastic leukemia (T-ALL), where malignant T-cells are dependent on Lck signaling for their proliferation and survival, Lck inhibitors can act as direct anti-cancer agents.[4]
-
Modulation of the Tumor Microenvironment: By inhibiting T-cell activation, Lck inhibitors can be used to study and potentially mitigate immune-related adverse events associated with other immunotherapies.
-
Autoimmune and Inflammatory Conditions: The role of Lck in T-cell activation makes its inhibitors relevant for studying and potentially treating autoimmune diseases and other inflammatory conditions where T-cells play a pathogenic role.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of representative Lck inhibitors based on publicly available data for similar compounds.
Table 1: In Vitro Potency of a Representative Lck Inhibitor
| Parameter | Value | Reference Compound Example |
| Lck IC50 | 0.6 nM | 2-aminopyrimidine carbamate (XII)[1] |
| Cellular Lck Inhibition | 23.0 nM | Type II kinase inhibitor 7a[5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7]
Table 2: Kinase Selectivity Profile of a Representative Lck Inhibitor
| Kinase Target | IC50 (nM) | Reference Compound Example |
| Lck | 0.6 | 2-aminopyrimidine carbamate (XII)[1] |
| Src | 1 | 2-aminopyrimidine carbamate (XII)[1] |
| Kdr | 140 | 2-aminopyrimidine carbamate (XII)[1] |
| Syk | 200 | 2-aminopyrimidine carbamate (XII)[1] |
| Zap-70 | 370 | 2-aminopyrimidine carbamate (XII)[1] |
| Btk | 100 | 2-aminopyrimidine carbamate (XII)[1] |
Experimental Protocols
Biochemical Lck Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against the Lck kinase.
Materials:
-
Recombinant human Lck enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (Lck inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the recombinant Lck enzyme.
-
Add 0.1 µL of the serially diluted test compound to the wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for ATP).
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
T-cell Proliferation Assay
Objective: To assess the effect of an Lck inhibitor on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation
-
Test compound (Lck inhibitor)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Luminescent plate reader
Protocol:
-
Seed PBMCs or Jurkat cells in a 96-well plate at a density of 1 x 105 cells/well.
-
Prepare a serial dilution of the test compound in culture medium.
-
Add the diluted test compound to the cells.
-
Stimulate the T-cells by adding PHA (e.g., 1 µg/mL) or anti-CD3/CD28 antibodies (e.g., pre-coat wells with 1 µg/mL anti-CD3 and add 1 µg/mL soluble anti-CD28).
-
Incubate the plate for 72 hours in a CO2 incubator.
-
Measure cell proliferation using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Record the luminescent signal and calculate the percent inhibition of proliferation.
-
Determine the IC50 value for the inhibition of T-cell proliferation.
In Vivo Xenograft Model for T-ALL
Objective: To evaluate the anti-tumor efficacy of an Lck inhibitor in a mouse xenograft model of T-cell acute lymphoblastic leukemia.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
T-ALL cell line (e.g., Jurkat)
-
Matrigel
-
Test compound (Lck inhibitor) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Protocol:
-
Subcutaneously inject 5-10 x 106 Jurkat cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer the Lck inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for target engagement).
-
Compare the tumor growth between the treatment and control groups to assess the in vivo efficacy of the Lck inhibitor.
Visualizations
Caption: Lck Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Lck Inhibitor Evaluation.
Caption: Logical Flow of Lck Inhibition to Anti-Tumor Effect.
References
- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for Lck-IN-2 in Ex Vivo T-Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2] As a member of the Src family of non-receptor protein kinases, Lck is one of the most proximal signaling molecules activated downstream of the TCR.[3] Its activity is essential for initiating the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated CD3 chains, which in turn recruits and activates ZAP-70 (Zeta-chain-associated protein kinase 70), leading to a cascade of downstream signaling events that culminate in T-cell effector functions.[4][5] Given its central role, modulation of Lck activity presents a promising strategy for controlling T-cell responses, particularly in the context of adoptive cell therapy where the state of ex vivo expanded T-cells is crucial for their in vivo efficacy.
Lck-IN-2 is a potent and selective inhibitor of Lck. While direct and extensive public data on this compound's application in ex vivo T-cell expansion is emerging, this document provides a detailed framework based on the known functions of Lck and the effects of other Lck inhibitors. These protocols and notes are intended to serve as a comprehensive guide for researchers to explore the potential of this compound in modulating T-cell phenotype and function during ex vivo expansion for therapeutic applications. The temporary and reversible inhibition of Lck during the initial activation phase of ex vivo T-cell expansion may prevent over-activation and subsequent exhaustion, thereby preserving a more youthful and persistent T-cell phenotype.
Mechanism of Action: The Lck Signaling Pathway
Upon T-cell receptor (TCR) engagement with a peptide-MHC complex on an antigen-presenting cell (APC), Lck, which is associated with the co-receptors CD4 or CD8, is brought into proximity with the TCR/CD3 complex.[4] This initiates a signaling cascade as depicted below.
Caption: Lck Signaling Pathway and the Point of Inhibition by this compound.
Potential Applications of this compound in Ex Vivo T-Cell Expansion
-
Preservation of T-Cell "Stemness": Transient inhibition of Lck during initial T-cell activation may prevent strong, terminal differentiation, leading to a higher proportion of central memory (Tcm) and stem-cell memory (Tscm) T-cells in the expanded product. These subsets are associated with improved persistence and anti-tumor efficacy in vivo.
-
Reduction of Activation-Induced Cell Death (AICD): By dampening the initial activation signal, this compound could mitigate AICD, leading to higher overall yields of viable T-cells.
-
Enhanced Transduction Efficiency: For genetically modified T-cell therapies (e.g., CAR-T, TCR-T), modulating the cell state through Lck inhibition at the time of viral vector addition could potentially improve transduction efficiency.[6]
-
Control of T-Cell Exhaustion: Continuous signaling through the TCR can lead to T-cell exhaustion. A brief treatment with this compound may help to reset the T-cells and prevent the establishment of an exhausted phenotype.
Experimental Protocols
The following protocols provide a general framework. It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for this compound for your specific application.
Protocol 1: General Ex Vivo T-Cell Expansion with this compound Treatment
This protocol describes the expansion of human T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Human IL-2
-
Human IL-7 and IL-15 (optional)
-
Anti-CD3/CD28 T-cell activation beads
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque
-
Cell counting solution (e.g., Trypan Blue)
Experimental Workflow:
Caption: Workflow for Ex Vivo T-Cell Expansion with this compound Treatment.
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
T-Cell Activation: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Add anti-CD3/CD28 T-cell activation beads at a bead-to-cell ratio of 1:1.
-
This compound Treatment:
-
Immediately after adding activation beads, add this compound to the desired final concentration. A starting point for optimization could be a range from 100 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 2, 6, 12, or 24 hours). This is a critical parameter to optimize.
-
-
Washout: After the treatment period, centrifuge the cells and remove the supernatant containing this compound. Wash the cells twice with PBS to ensure complete removal of the inhibitor.
-
Expansion Phase: Resuspend the cells in fresh complete RPMI-1640 medium supplemented with human IL-2 (e.g., 100 IU/mL). Optionally, add IL-7 and IL-15 (e.g., 10 ng/mL each) to promote survival and expansion of memory T-cells. Culture the cells for 10-14 days, monitoring cell density and splitting the cultures as needed to maintain a density of 0.5-2 x 10^6 cells/mL.[7]
-
Analysis: At various time points during and after expansion, assess T-cell proliferation (e.g., using CFSE staining or cell counting), viability (e.g., Trypan Blue or Annexin V/PI staining), phenotype (flow cytometry for CD4, CD8, CCR7, CD62L, CD45RA, CD45RO, PD-1, TIM-3, LAG-3), and function (e.g., cytokine production by ELISA or intracellular cytokine staining after restimulation).
Protocol 2: Lentiviral Transduction of T-Cells with this compound Pre-treatment
This protocol outlines the use of this compound to potentially enhance lentiviral transduction of T-cells.
Materials:
-
All materials from Protocol 1
-
Lentiviral vector encoding the gene of interest (e.g., CAR or TCR)
-
Transduction reagent (e.g., Polybrene or other commercially available enhancers)
Procedure:
-
Follow steps 1-3 of Protocol 1. The duration of this compound treatment should be optimized for transduction (e.g., 2-6 hours).
-
Transduction:
-
After the this compound treatment period, add the lentiviral vector at a predetermined multiplicity of infection (MOI).
-
Add a transduction-enhancing reagent if required.
-
Incubate for 12-24 hours.
-
-
Washout and Expansion: After transduction, centrifuge the cells and resuspend them in fresh complete RPMI-1640 medium with cytokines as described in step 5 of Protocol 1. Culture for 10-14 days.
-
Analysis: In addition to the analyses in Protocol 1, assess transduction efficiency by flow cytometry for the expressed transgene (e.g., GFP or the CAR construct).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of this compound on T-Cell Expansion and Viability
| This compound Conc. | Treatment Duration (h) | Fold Expansion (Day 10) | Viability (Day 10) (%) |
| Vehicle (DMSO) | 24 | Value | Value |
| 100 nM | 24 | Value | Value |
| 1 µM | 24 | Value | Value |
| 10 µM | 24 | Value | Value |
| 1 µM | 2 | Value | Value |
| 1 µM | 6 | Value | Value |
| 1 µM | 12 | Value | Value |
Table 2: Immunophenotypic Analysis of Expanded T-Cells (Day 10)
| This compound Treatment | % Tcm (CD45RO+ CCR7+) | % Tem (CD45RO+ CCR7-) | % Tscm (CD45RA+ CCR7+ CD95+) | % Exhaustion (PD-1+ TIM-3+) |
| Vehicle (DMSO) | Value | Value | Value | Value |
| 1 µM, 24h | Value | Value | Value | Value |
Table 3: Functional Assessment of Expanded T-Cells
| This compound Treatment | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) | Specific Lysis (%) |
| Vehicle (DMSO) | Value | Value | Value |
| 1 µM, 24h | Value | Value | Value |
(Note: The "Value" placeholders should be replaced with experimental data.)
Troubleshooting and Considerations
-
This compound Solubility and Stability: Ensure this compound is fully dissolved in DMSO and that the final DMSO concentration in the culture medium is non-toxic (typically <0.1%). Prepare fresh dilutions of the inhibitor for each experiment.
-
Donor Variability: T-cells from different donors can exhibit significant variability in their response to stimuli and inhibitors. It is recommended to test this compound on cells from multiple donors.
-
Off-Target Effects: While this compound is reported to be selective, at higher concentrations, off-target effects on other kinases cannot be ruled out. Cross-screening against a panel of kinases may be warranted for in-depth studies. Other Src family kinases like Fyn are also involved in TCR signaling and may be affected.[3]
-
Washout Efficiency: Incomplete washout of this compound could lead to prolonged inhibition and may negatively impact subsequent T-cell expansion and function. Ensure thorough washing steps.
-
Cytokine Milieu: The type and concentration of cytokines (IL-2, IL-7, IL-15) used during the expansion phase will significantly influence the final T-cell product.[8] This should be considered and potentially optimized in conjunction with this compound treatment.
Conclusion
The targeted inhibition of Lck using this compound during the initial phase of ex vivo T-cell activation holds the potential to generate a more favorable T-cell product for adoptive immunotherapy. By preventing over-activation and promoting a less differentiated phenotype, this compound may contribute to the generation of T-cells with enhanced in vivo persistence and anti-tumor activity. The protocols and guidelines provided herein offer a solid foundation for researchers to investigate and optimize the use of this compound in their specific T-cell expansion platforms. Rigorous experimentation, including dose-response and kinetic analyses, will be essential to fully harness the therapeutic potential of this approach.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The impact of ex vivo clinical grade activation protocols on human T cell phenotype and function for the generation of genetically modified cells for adoptive cell transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Culture Conditions on Ex Vivo Expansion of T Lymphocytes and Their Function for Therapy: Current Insights and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lck-IN-2 Concentration for T-Cell Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Lck-IN-2 for T-cell inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T-cells?
This compound is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme that initiates the signaling cascade downstream of the T-cell receptor (TCR) upon antigen recognition.[1] By inhibiting Lck, this compound blocks the phosphorylation of key downstream signaling molecules, thereby preventing T-cell activation, proliferation, and cytokine production.[2]
Q2: What is the recommended starting concentration for this compound in T-cell inhibition assays?
Based on its biochemical potency (IC50 = 10.6 nM for Lck), a good starting point for in vitro T-cell assays is to perform a dose-response curve ranging from 1 nM to 1 µM. For other potent Lck inhibitors like A-770041, effective concentrations for inhibiting IL-2 production in cell-based assays are in the range of 80 nM.[3][4] Therefore, a concentration range around the biochemical IC50 and extending to 100-fold higher is recommended to determine the optimal inhibitory concentration for your specific T-cell response.
Q3: How can I assess the inhibitory effect of this compound on T-cell function?
The inhibitory effect of this compound can be measured using several standard assays:
-
T-cell Proliferation Assays: Using techniques like CFSE staining or BrdU incorporation to measure the inhibition of T-cell division.
-
Cytokine Production Assays: Quantifying the reduction in key cytokines like Interleukin-2 (IL-2) using ELISA or intracellular cytokine staining followed by flow cytometry.
-
Western Blotting: Assessing the phosphorylation status of downstream signaling proteins such as ZAP-70 and LAT to confirm the inhibition of the Lck signaling pathway.[5][6]
Q4: Is this compound expected to be cytotoxic to T-cells?
While this compound has been shown to have anti-proliferative and apoptotic effects in colon cancer cells at concentrations between 0.24-1.26 µM, its specific cytotoxicity profile in T-cells is not widely reported. It is crucial to perform a viability assay (e.g., using Trypan Blue, Propidium Iodide, or a live/dead cell stain for flow cytometry) in parallel with your functional assays to distinguish between specific inhibition of T-cell activation and general cytotoxicity.
Lck Inhibitor Potency Data
The following table summarizes the inhibitory concentrations of this compound and other relevant Lck inhibitors. This data can be used as a reference for designing dose-response experiments.
| Inhibitor | Target | IC50 / EC50 / GI50 | Assay Type | Reference |
| This compound | Lck | IC50: 10.6 nM | Biochemical Assay | MedChemExpress |
| Colon Cancer Cells | GI50: 0.24-1.26 µM | Cell Growth Inhibition | MedChemExpress | |
| A-770041 | Lck | IC50: 147 nM | Biochemical Assay | [3] |
| T-cells (IL-2 production) | EC50: 80 nM | Cellular Assay | [3][4] | |
| Saracatinib (AZD0530) | Lck | Potent Inhibition | Cellular Assay | Selleck Chemicals |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: T-Cell Proliferation Assay using CFSE
Objective: To measure the inhibition of T-cell proliferation by this compound.
Materials:
-
Isolated primary T-cells or a T-cell line (e.g., Jurkat)
-
This compound
-
CellTrace™ CFSE Cell Proliferation Kit
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
Complete RPMI-1640 medium
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Label T-cells with CFSE according to the manufacturer's protocol.[7][8][9][10]
-
Resuspend CFSE-labeled cells in complete RPMI-1640 medium.
-
Seed cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.
-
Add T-cell activation stimuli to the wells.
-
Incubate for 3-5 days at 37°C.
-
Harvest the cells and wash with FACS buffer.
-
Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Protocol 2: IL-2 Production Assay using ELISA
Objective: To quantify the inhibition of IL-2 secretion from T-cells by this compound.
Materials:
-
Isolated primary T-cells or a T-cell line
-
This compound
-
T-cell activation stimuli
-
Complete RPMI-1640 medium
-
Human IL-2 ELISA kit
Procedure:
-
Seed T-cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells, including a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
Add T-cell activation stimuli.
-
Incubate for 24-48 hours at 37°C.
-
Collect the cell culture supernatant.
-
Perform the IL-2 ELISA according to the manufacturer's protocol.[11][12][13][14][15]
Protocol 3: Western Blot for Phospho-ZAP70
Objective: To assess the inhibition of Lck-mediated phosphorylation of ZAP-70.
Materials:
-
Isolated primary T-cells or a T-cell line
-
This compound
-
T-cell activation stimuli
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ZAP70 (Tyr319) and anti-total-ZAP70
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Pre-treat T-cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the T-cells for a short period (e.g., 5-15 minutes).
-
Lyse the cells on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[5][6][16][17]
Visualizing Key Processes
Caption: Lck Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for T-Cell Inhibition Assays.
Troubleshooting Guide
Problem 1: Low T-cell viability after isolation or during culture.
-
Possible Cause:
-
Solution:
-
Optimize the T-cell isolation protocol to minimize cell stress.
-
Ensure the use of high-quality, pre-tested reagents, including FBS.
-
Maintain a sterile cell culture environment and regularly check for contamination.
-
Supplement media with survival factors like IL-2 if necessary for long-term cultures.
-
Problem 2: T-cells are not responding to stimulation (low proliferation or cytokine production in control wells).
-
Possible Cause:
-
Poor quality of stimulating antibodies or reagents.
-
Insufficient concentration of stimuli.
-
T-cells are in a resting or anergic state.
-
Incorrect cell density.
-
-
Solution:
-
Use fresh, high-quality stimulating agents and titrate them to determine the optimal concentration.
-
Ensure T-cells are healthy and have not been over-cultured.
-
Optimize the cell seeding density for your specific assay.
-
Problem 3: High background or variability in assay results.
-
Possible Cause:
-
Inconsistent pipetting or cell counting.
-
Edge effects in multi-well plates.
-
Non-specific binding in ELISA or Western blotting.
-
Instrument-related issues.
-
-
Solution:
-
Practice good pipetting technique and ensure accurate cell counting.
-
Avoid using the outer wells of plates or fill them with sterile media to minimize evaporation.
-
Optimize blocking and washing steps in ELISA and Western blotting.
-
Ensure the plate reader or flow cytometer is properly calibrated and maintained.
-
Problem 4: this compound shows no inhibitory effect at expected concentrations.
-
Possible Cause:
-
Degradation of the inhibitor.
-
Inaccurate inhibitor concentration.
-
The chosen T-cell activation pathway is not solely Lck-dependent.
-
-
Solution:
-
Prepare fresh stock solutions of this compound and store them properly.
-
Verify the concentration of the stock solution.
-
Confirm that the T-cell stimulation method used is sensitive to Lck inhibition. For example, TCR-mediated activation is highly Lck-dependent.
-
Caption: Troubleshooting Decision Tree for T-Cell Inhibition Experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activated lck tyrosine protein kinase stimulates antigen-independent interleukin-2 production in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospho-Zap-70 (Tyr319)/Syk (Tyr352) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-Zap-70 (Tyr319)/Syk (Tyr352) Antibody (#2701) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. stemcell.com [stemcell.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Human IL-2 ELISA Kit - Quantikine D2050: R&D Systems [rndsystems.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. e-century.us [e-century.us]
- 18. researchgate.net [researchgate.net]
- 19. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 21. cellculturecompany.com [cellculturecompany.com]
- 22. yeasenbio.com [yeasenbio.com]
- 23. corning.com [corning.com]
Lck-IN-2 off-target effects and how to mitigate them
Welcome to the technical support center for Lck-IN-2, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a member of the Src family of tyrosine kinases and plays a crucial role in T-cell receptor (TCR) signaling and T-cell activation.[1] By inhibiting Lck, this compound can be a valuable tool for studying T-cell biology and for investigating the therapeutic potential of Lck inhibition in various diseases, including autoimmune disorders and some types of cancer.[1]
Q2: What are the potential off-target effects of this compound?
A2: Due to the high degree of homology within the ATP-binding site of protein kinases, particularly within the Src family, this compound may exhibit off-target activity against other kinases. Potential off-targets may include other Src family members such as Src, Fyn, and Lyn, as well as other kinases that share structural similarities in their kinase domains. Off-target inhibition can lead to unintended biological effects and complicate the interpretation of experimental results.
Q3: How can I assess the selectivity of my batch of this compound?
A3: It is highly recommended to profile the selectivity of each new batch of this compound. The most comprehensive method is a broad-panel kinase screen, such as a KinomeSCAN or a similar service, which assesses the binding affinity of the compound against a large number of purified kinases. Alternatively, you can perform in-house biochemical assays against a smaller, focused panel of kinases, particularly other Src family members.
Q4: What is a typical starting concentration for this compound in cellular assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for Lck inhibition in your specific cellular system. A common starting point for such experiments could be in the range of 10 nM to 1 µM.
Q5: Are there any known instances of paradoxical pathway activation with Lck inhibitors?
A5: While not specifically documented for this compound in the provided search results, some kinase inhibitors have been shown to cause paradoxical activation of signaling pathways.[2] This can occur through various mechanisms, such as the inhibitor stabilizing an active conformation of the kinase or by disrupting negative feedback loops.[2] If you observe unexpected increases in the phosphorylation of downstream targets, further investigation into potential paradoxical effects is warranted.
Troubleshooting Guides
Problem 1: Unexpected Phenotype or Cellular Response
Possible Cause 1: Off-target effects
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) or a phospho-specific antibody for a direct downstream target of Lck (e.g., phospho-ZAP70) to confirm that this compound is engaging and inhibiting Lck at the concentrations used.
-
Consult Kinase Selectivity Data: Review any available kinase profiling data for this compound to identify potential off-target kinases that might be responsible for the observed phenotype.
-
Use a Structurally Unrelated Lck Inhibitor: If possible, repeat the experiment with a different, structurally distinct Lck inhibitor. If the phenotype persists, it is more likely to be an on-target effect of Lck inhibition.
-
Rescue Experiment: If a specific off-target is suspected, consider a genetic approach (e.g., siRNA or CRISPR-Cas9 knockout) to deplete the off-target kinase and see if the phenotype is reversed.
-
Possible Cause 2: Cellular Context and Crosstalk
-
Troubleshooting Steps:
-
Characterize Your Cell Model: Ensure you have a thorough understanding of the signaling pathways active in your specific cell line. Lck's role and the consequences of its inhibition can vary between cell types.
-
Time-Course and Dose-Response Analysis: Perform detailed time-course and dose-response experiments to understand the dynamics of the observed phenotype.
-
Pathway Analysis: Use techniques like Western blotting or phospho-proteomics to analyze the phosphorylation status of key signaling nodes both upstream and downstream of Lck to identify any unexpected pathway modulation.
-
Problem 2: Discrepancy Between Biochemical and Cellular Potency
Possible Cause 1: Cell Permeability and Efflux
-
Troubleshooting Steps:
-
Assess Cell Permeability: If not already known, determine the cell permeability of this compound. Low permeability will result in a higher IC50 in cellular assays compared to biochemical assays.
-
Consider Efflux Pumps: Many cell lines express ATP-binding cassette (ABC) transporters that can actively pump out small molecules, reducing their intracellular concentration. Co-incubation with known ABC transporter inhibitors can help determine if this is a factor.
-
Possible Cause 2: High Intracellular ATP Concentration
-
Troubleshooting Steps:
-
ATP-Competitive Nature: this compound is likely an ATP-competitive inhibitor. The high concentration of ATP in cells (millimolar range) will compete with the inhibitor for binding to Lck, leading to a higher apparent IC50 in cellular assays compared to biochemical assays, which are often performed at lower ATP concentrations.[3]
-
Adjust Biochemical Assay Conditions: To better mimic the cellular environment, consider performing your biochemical assays at a higher, more physiologically relevant ATP concentration.
-
Data Presentation
Table 1: Representative Kinase Selectivity Profile for an Lck Inhibitor
Disclaimer: The following table presents a hypothetical selectivity profile for an Lck inhibitor, as specific public data for this compound was not available in the search results. This is intended as an example of how such data would be presented.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Lck | Kinase Family |
| Lck | 5 | 1 | Src |
| Src | 50 | 10 | Src |
| Fyn | 75 | 15 | Src |
| Lyn | 150 | 30 | Src |
| Yes | 250 | 50 | Src |
| Abl | >1000 | >200 | Abl |
| EGFR | >1000 | >200 | EGFR |
| VEGFR2 | >1000 | >200 | VEGFR |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinases (Lck and potential off-target kinases)
-
Kinase-specific peptide substrates
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Reactions:
-
In each well of a 96-well plate, add 5 µL of a 2X kinase/substrate solution.
-
Add 2.5 µL of this compound at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate the Reaction:
-
Add 2.5 µL of 4X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Measure Kinase Activity:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Assay to Validate Off-Target Effects
This protocol describes a method to assess the impact of this compound on a suspected off-target pathway in a cellular context using Western blotting.
Materials:
-
Relevant cell line expressing both Lck and the suspected off-target kinase.
-
This compound
-
Appropriate cell culture medium and supplements
-
Phosphatase and protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibodies (phospho-specific and total protein) for the suspected off-target and its downstream substrate.
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (including a concentration that gives maximal Lck inhibition and higher concentrations) for a predetermined amount of time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated form of the off-target's substrate.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for the total protein of the substrate and the off-target kinase to ensure equal loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Compare the phosphorylation status of the off-target substrate in this compound treated cells to the vehicle control to determine if the off-target pathway is affected.
-
Visualizations
Caption: Simplified Lck signaling pathway in T-cell activation.
Caption: Workflow for kinase inhibitor selectivity profiling.
Caption: Decision tree for troubleshooting off-target effects.
References
- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Lck-IN-2 cytotoxicity in primary cell cultures
Welcome to the technical support center for Lck-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity when using this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a multi-target tyrosine kinase inhibitor.[1][2] Its primary target is the Lymphocyte-specific protein tyrosine kinase (Lck), a 56 kDa protein from the Src family of non-receptor tyrosine kinases.[3][4] Lck is essential for initiating the T-cell receptor (TCR) signaling cascade.[3][4] Upon TCR engagement, Lck phosphorylates key motifs on the receptor complex, which leads to the recruitment and activation of downstream signaling molecules like ZAP-70, ultimately resulting in T-cell activation and proliferation.[5][6][7] However, it's important to note that this compound also inhibits other kinases, including Btk, Lyn, and Txk.[1][2]
Q2: Why might I observe cytotoxicity when using this compound in my primary cell cultures?
Cytotoxicity can stem from two main sources: on-target effects and off-target effects.
-
On-Target Effects: Since Lck is crucial for the development, activation, and proliferation of T-cells, inhibiting its function can lead to cell death in lymphocyte cultures.[6][8] This is the expected pharmacological effect in certain immune cell populations.
-
Off-Target Effects: this compound is known to inhibit other tyrosine kinases such as Btk, Lyn, and Txk.[1][2] Inhibition of these unintended targets can lead to unexpected cytotoxic effects, especially in mixed primary cell cultures where these kinases might play essential roles. Off-target toxicity is a recognized challenge for many kinase inhibitors.[9][10] Furthermore, the specific sensitivity can vary greatly between different cell types, a phenomenon known as "cell specific response."[8]
Q3: What are the known inhibitory concentrations (IC50) for this compound?
Published data for compounds identified as "Lck inhibitor 2" and "Lck Inhibitor (compound 25)" show potency in the nanomolar range against the kinase itself and in the micromolar range for cellular effects like cytotoxicity. A summary of this data is presented below.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and related compounds against various targets and in cellular assays.
| Compound Name | Target/Assay | IC50 Value | Reference |
| Lck inhibitor 2 | Lck (kinase) | 13 nM | [1][2] |
| Btk (kinase) | 9 nM | [1][2] | |
| Lyn (kinase) | 3 nM | [1][2] | |
| Txk (kinase) | 2 nM | [1][2] | |
| Lck Inhibitor (cpd 25) | Lck (kinase) | 7 nM | [11] |
| Lyn (kinase) | 2.1 nM | [11] | |
| Src (kinase) | 4.2 nM | [11] | |
| Syk (kinase) | 200 nM | [11] | |
| T-cell Proliferation | 0.53 µM | [11] | |
| Jurkat T-cell Cytotoxicity | 0.49 µM | [11] |
Visualizing Key Processes
To better understand the context of this compound's function and the experimental procedures to assess its effects, refer to the following diagrams.
Caption: Simplified Lck Signaling Pathway in T-Cells.
Caption: Workflow for assessing this compound cytotoxicity.
Troubleshooting Guide
Q4: I'm observing high levels of cell death even at very low concentrations of this compound. What could be the cause?
This issue can arise from several factors related to either the compound or the health of your primary cells.
-
Cell Viability Issues: Primary cells are notoriously sensitive.[12] Ensure your baseline cell viability is high before starting the experiment. Problems can be introduced during thawing, plating, or general maintenance.[13]
-
Thawing: Thaw cells rapidly in a 37°C water bath, but add medium drop-wise to avoid osmotic shock. Do not centrifuge sensitive primary cells like neurons immediately after thawing.[12]
-
Seeding Density: Using a cell density that is too low or too high can reduce viability and affect results.[12]
-
Media & Reagents: Ensure your media has the correct pH, buffering capacity, and supplements. Contamination or impurities in reagents can also cause cell death.[14]
-
-
Compound Potency: Your specific primary cell type may be exquisitely sensitive to the inhibition of Lck or one of its off-targets.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle-only control to test for solvent effects. DMSO can be harmful to primary cells.
Q5: My cytotoxicity results with this compound are not reproducible. What should I check?
Lack of reproducibility is a common challenge in cell-based assays. Consider the following troubleshooting steps.
Caption: Decision tree for troubleshooting cytotoxicity.
-
Cell Passage Number: Primary cells have a finite lifespan and can enter senescence after a certain number of population doublings. Using cells from a later passage may yield different results. It is advisable to use early passage cells for experiments.[13]
-
Reagent Variability: Use the same lot of serum, media, and other critical reagents for a set of comparative experiments.[14]
-
Assay Performance: Ensure consistent incubation times and accurate pipetting. For assays like MTT, ensure the formazan crystals are fully solubilized before reading. For LDH assays, avoid excessive forceful pipetting which can artificially lyse cells.
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded. Consider preparing fresh dilutions for each experiment.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity with a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from cells with damaged membranes, a key indicator of cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well clear-bottom, opaque-walled plates
-
This compound stock solution (e.g., in DMSO)
-
Vehicle (e.g., sterile DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
10X Lysis Buffer (provided in most kits)
-
Microplate reader capable of measuring absorbance at the specified wavelength
Procedure:
-
Cell Plating: a. Harvest and count your primary cells. b. Dilute the cell suspension to the optimal seeding density in pre-warmed complete medium. c. Add 100 µL of the cell suspension to each well of the 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach and recover.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. c. Set up Controls (in triplicate):
- Untreated Control: Cells with medium only.
- Vehicle Control: Cells with medium containing the highest concentration of vehicle (e.g., DMSO) used.
- Maximum Lysis Control: 30 minutes before the assay endpoint, add 10 µL of 10X Lysis Buffer to these wells.
- Medium Background Control: Wells with medium only (no cells).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
LDH Assay: a. Equilibrate the plate and kit reagents to room temperature. b. Transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. c. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. d. Add 50 µL of the reaction mixture to each well containing the supernatant. e. Incubate for 30 minutes at room temperature, protected from light. f. Add 50 µL of Stop Solution (per kit instructions) to each well.
-
Measurement and Analysis: a. Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength of 680 nm. b. Calculate Percent Cytotoxicity: i. Subtract the medium background absorbance from all other readings. ii. Use the formula: % Cytotoxicity = 100 x (Experimental Value - Untreated Control) / (Maximum Lysis Control - Untreated Control)
Protocol 2: Determining IC50 with an MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Items listed in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the LDH Assay Protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
MTT Addition: a. Add 10 µL of MTT reagent to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: a. Carefully aspirate the medium from each well without disturbing the crystals. b. Add 100 µL of solubilization buffer to each well. c. Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
Measurement and Analysis: a. Measure the absorbance at 570 nm. b. Calculate Percent Viability: i. Subtract the background absorbance (from wells with no cells) from all readings. ii. Use the formula: % Viability = 100 x (Absorbance of Treated Sample / Absorbance of Vehicle Control) c. Determine IC50: Plot the percent viability against the log of the this compound concentration and use non-linear regression (dose-response, variable slope) to calculate the IC50 value, which is the concentration that results in 50% viability.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. The role of competing mechanisms on Lck regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. kosheeka.com [kosheeka.com]
- 14. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Lck-IN-2 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lck-IN-2 in their experiments. The information is designed to assist in the optimization of dose-response curves and to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound dose-response curve is not sigmoidal. What are the possible causes?
An ideal dose-response curve should exhibit a sigmoidal shape. Deviations from this can be attributed to several factors:
-
Incorrect Concentration Range: The concentrations of this compound tested may be too high or too low to capture the full dynamic range of inhibition. It is recommended to perform a broad-range dose-finding study (e.g., 0.1 nM to 100 µM) to identify the relevant concentration range for generating a complete sigmoidal curve.
-
Compound Solubility Issues: this compound may precipitate at higher concentrations, leading to a plateau or a decrease in inhibition. Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested.
-
Assay Interference: At high concentrations, this compound might interfere with the assay technology itself (e.g., fluorescence quenching or enhancement, inhibition of the reporter enzyme). Run a control experiment with the highest concentrations of this compound in the absence of the kinase to check for assay interference.
Q2: I am observing high variability between my replicate wells for the same this compound concentration. How can I improve reproducibility?
Poor reproducibility can stem from several sources. Consider the following troubleshooting steps:
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques to minimize errors, especially when performing serial dilutions.
-
Cell Seeding Uniformity: If using a cell-based assay, ensure that cells are evenly distributed in the wells of your microplate. Inconsistent cell numbers will lead to variability in the final readout.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth or enzyme activity. To mitigate this, avoid using the outermost wells for experimental data points or ensure proper humidification during incubation.
-
Incomplete Reagent Mixing: Ensure all reagents are thoroughly mixed before and after addition to the assay plate.
Q3: The IC50 value I obtained for this compound is significantly different from the expected value. What could be the reason?
Discrepancies in IC50 values can arise from variations in experimental conditions.[1] Key factors to consider include:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.[1] Higher ATP concentrations will lead to a rightward shift in the dose-response curve and a higher apparent IC50. Ensure you are using a consistent and reported ATP concentration, ideally at or near the Km for ATP of the Lck enzyme.
-
Enzyme Concentration: The concentration of the Lck enzyme used in the assay can influence the apparent IC50 value. Use a consistent amount of enzyme across all experiments.
-
Substrate Concentration: Similar to ATP, the concentration of the peptide or protein substrate can also affect the results. Use a substrate concentration at or near its Km for the enzyme.
-
Incubation Time: The pre-incubation time of the inhibitor with the enzyme before initiating the reaction, as well as the reaction time itself, can impact the measured IC50. Standardize these times in your protocol.
Q4: How can I be sure that the inhibitory effect I am seeing is specific to Lck and not due to off-target effects?
Assessing inhibitor selectivity is a critical aspect of drug development.
-
Counter-Screening: Test this compound against a panel of related kinases, particularly other Src family kinases like Lyn and Src, to determine its selectivity profile.[2]
-
Cellular Controls: In cell-based assays, use a cell line that does not express Lck or a Lck-knockout cell line to determine if the observed effects are Lck-dependent.
-
Review Published Data: Refer to any available literature or vendor data on the selectivity of this compound.
This compound Potency and Selectivity Profile
The following table summarizes the in vitro potency of an Lck inhibitor against Lck and other related kinases. This data is essential for designing experiments and interpreting results.
| Kinase | IC50 (nM) |
| Lck | 7 |
| Lyn | 2.1 |
| Src | 4.2 |
| Syk | 200 |
Data presented is for a potent Lck inhibitor and should be used as a reference for this compound.[2]
Detailed Experimental Protocol: In Vitro Lck Kinase Assay
This protocol outlines a typical biochemical assay to determine the dose-response curve and IC50 of this compound. This is a general guideline and may need to be optimized for your specific laboratory conditions and reagents.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A common formulation is 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[3]
-
Lck Enzyme: Dilute the recombinant Lck enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate: Prepare the substrate solution. This can be a synthetic peptide substrate specific for Lck. The concentration should ideally be at the Km of the enzyme for that substrate.
-
ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km of Lck for ATP.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve. It is recommended to perform a 10-point, 3-fold serial dilution.
2. Assay Procedure (384-well plate format):
-
Add Inhibitor: Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
Add Lck Enzyme: Add 2 µL of the diluted Lck enzyme to all wells except the "no enzyme" control wells. Add 2 µL of kinase buffer to the "no enzyme" wells.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 2 µL of a 2.5X solution of substrate and ATP in kinase buffer to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop Reaction & Readout: Stop the reaction by adding a suitable stop reagent. The detection method will depend on the assay format used (e.g., ADP-Glo™, Z'-LYTE™, HTRF®). Follow the manufacturer's instructions for the chosen detection kit to measure the kinase activity.
3. Data Analysis:
-
Normalization: Normalize the data using the "no enzyme" (or high inhibition) and vehicle control (low inhibition) wells. The formula for percent inhibition is: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
Curve Fitting: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Visualizing Key Processes
To aid in understanding the experimental workflow and the biological context of Lck inhibition, the following diagrams are provided.
Caption: Lck Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for this compound Dose-Response Curve Generation.
References
Technical Support Center: Best Practices for Storing and Handling Lck-IN-2
Welcome to the technical support center for Lck-IN-2. This guide is designed for researchers, scientists, and drug development professionals, providing essential information for the effective storage, handling, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Lck inhibitor 2, is a potent, multi-targeted tyrosine kinase inhibitor. It is a small molecule compound commonly used in research to study the roles of Lck and other related kinases in cellular signaling pathways. Its CAS number is 944795-06-6.[1][2][3]
Q2: What are the primary molecular targets of this compound?
This compound inhibits several tyrosine kinases. Its inhibitory activity has been quantified with the following IC50 values:
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storing the compound in both powder and solution form are summarized below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[3] |
| 4°C | Up to 2 years | |
| Stock Solution | -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For most cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in cell culture medium | - The final concentration of DMSO in the medium is too high. - The compound's solubility limit in the aqueous medium has been exceeded. - Interaction with components in the serum or medium. | - Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.[4][5] - Prepare intermediate dilutions of your this compound stock solution in a serum-free medium before adding to the final culture plate. - Briefly warm the medium to 37°C and vortex gently to aid dissolution.[6] |
| Inconsistent or unexpected experimental results | - Compound degradation due to improper storage or multiple freeze-thaw cycles. - Inaccurate concentration of the stock solution. - Off-target effects of the inhibitor. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Verify the concentration of your stock solution. - Include appropriate controls in your experiment (e.g., vehicle control, positive control with a known Lck activator/inhibitor). - Be aware of the other kinases that this compound inhibits and consider their potential role in your experimental system. |
| Cell toxicity or death | - The concentration of this compound is too high. - The final concentration of the solvent (e.g., DMSO) is toxic to the cells. - The cell line is particularly sensitive to Lck inhibition. | - Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay. - Ensure the final DMSO concentration is below toxic levels (generally <0.5%).[4][5] - Monitor cell viability using a standard method such as a Trypan Blue exclusion assay or a commercial viability kit. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 335.36 g/mol .[1][2]
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.[1]
-
Western Blot Analysis of Lck Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of Lck and its downstream targets.
-
Cell Treatment:
-
Plate your cells of interest (e.g., Jurkat T-cells) at an appropriate density and allow them to adhere or recover overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration. Include a vehicle-only (DMSO) control.
-
If applicable, stimulate the cells to activate the Lck pathway (e.g., with anti-CD3/CD28 antibodies).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Lck (Tyr394), total Lck, phospho-ZAP-70, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay
This protocol can be used to determine the cytotoxic effects of this compound on a specific cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (using MTT assay as an example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Lck Signaling Pathway
Caption: Simplified Lck signaling pathway upon T-cell receptor (TCR) activation.
Experimental Workflow: Western Blot Analysis
Caption: A typical workflow for Western blot analysis to assess Lck inhibition.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
How to control for vehicle effects with Lck-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Lck inhibitor, Lck-IN-2. The focus is on controlling for potential vehicle effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound is sparingly soluble in aqueous solutions. For in vivo experiments, a common and effective vehicle formulation consists of a mixture of solvents to ensure solubility and bioavailability. A widely used formulation is a combination of DMSO, PEG300, Tween-80, and saline.
Q2: Why is a vehicle control group essential when working with this compound?
A2: The components of the vehicle used to dissolve this compound can have their own biological effects. A vehicle control group, which receives the same volume of the vehicle solution without the inhibitor, is crucial to distinguish the effects of this compound from any effects induced by the vehicle itself. This helps to ensure that the observed results are directly attributable to the inhibition of Lck.
Q3: What are the potential biological effects of the vehicle components?
A3: Each component of the recommended vehicle can have specific biological effects. For instance, Dimethyl sulfoxide (DMSO) can have anti-inflammatory and analgesic properties. Polyethylene glycol (PEG300) is generally considered inert but can have osmotic effects. Polysorbate 80 (Tween-80) is a surfactant that can increase cell membrane permeability. Corn oil, another potential vehicle, has been shown to have immunological effects that can vary between different rodent species.[1][2][3][4][5] Therefore, it is critical to include a vehicle-only control group in your experimental design.
Q4: How should I prepare the vehicle for this compound?
A4: A step-by-step protocol for preparing a common vehicle formulation is provided in the "Experimental Protocols" section of this guide. It is crucial to prepare the vehicle and the this compound formulation fresh for each experiment to ensure consistency and stability.
Troubleshooting Guide: Vehicle-Related Effects
Unexpected or inconsistent results in your experiments with this compound can sometimes be attributed to the vehicle. This guide provides a structured approach to troubleshooting these potential issues.
Problem 1: High variability or unexpected results in the vehicle control group.
| Possible Cause | Troubleshooting Step |
| Inconsistent vehicle preparation: | Ensure a standardized and reproducible protocol for preparing the vehicle solution is followed for every experiment. |
| Biological effects of the vehicle: | Review the literature for known effects of the vehicle components in your specific animal model and assay. Consider if the observed effects align with reported vehicle-induced changes. |
| Route of administration: | The method of administration (e.g., intraperitoneal, oral gavage) can influence the local and systemic effects of the vehicle. Ensure the administration technique is consistent across all animals. |
| Contamination of the vehicle: | Use sterile, high-purity reagents for vehicle preparation to avoid introducing confounding factors. |
Problem 2: The observed effect of this compound is less than expected or absent.
| Possible Cause | Troubleshooting Step |
| Poor solubility or precipitation of this compound: | Visually inspect the final formulation for any precipitates. Prepare the formulation fresh before each use. The solubility of this compound in the vehicle can be concentration-dependent. |
| Interaction between this compound and vehicle components: | While unlikely with standard vehicles, consider the possibility of chemical interactions. This is generally a lower probability concern with well-established vehicle formulations. |
| Vehicle-induced counteracting effects: | The vehicle itself might be inducing a biological response that masks or opposes the effect of this compound. A thorough analysis of the vehicle control group's data is critical. |
Problem 3: Unexplained toxicity or adverse events in treated animals.
| Possible Cause | Troubleshooting Step |
| Toxicity of the vehicle: | High concentrations of some vehicle components, like DMSO, can be toxic.[6] Ensure the final concentration of each component in the administered dose is within a safe range for the animal model. |
| Hypersensitivity reaction to the vehicle: | Some animals may exhibit hypersensitivity to components like Tween-80.[7] Monitor animals closely after administration for any signs of distress. |
| Improper administration: | Incorrect administration technique can lead to local tissue damage or other adverse effects. Ensure all personnel are properly trained in the administration method. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its common vehicle components.
Table 1: this compound Solubility Data
| Solvent | Solubility |
| In Vitro (DMSO) | ≥ 53.0 mg/mL |
| In Vivo (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.65 mg/mL |
| In Vivo (10% DMSO, 90% (20% SBE-β-CD in saline)) | ≥ 2.65 mg/mL |
| In Vivo (10% DMSO, 90% corn oil) | ≥ 2.65 mg/mL |
Table 2: Common In Vivo Vehicle Formulation for this compound
| Component | Percentage by Volume | Purpose |
| DMSO | 10% | Primary solvent for this compound |
| PEG300 | 40% | Co-solvent to improve solubility |
| Tween-80 | 5% | Surfactant to aid in emulsification |
| Saline (0.9% NaCl) | 45% | Aqueous base |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 1 mL stock solution of this compound at a final concentration of 2.5 mg/mL. Adjust volumes as needed for your specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO:
-
Weigh the appropriate amount of this compound powder.
-
Dissolve it in the required volume of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
-
In a new sterile tube, add the following in the specified order, mixing thoroughly after each addition: a. 400 µL of PEG300. b. 100 µL of the 25 mg/mL this compound in DMSO stock solution. c. 50 µL of Tween-80. d. 450 µL of sterile saline.
-
Vortex the final solution gently to ensure it is a clear and homogenous solution.
-
Prepare the vehicle control solution by following the same procedure but substituting the this compound/DMSO stock with 100 µL of pure DMSO.
-
Administer the prepared solutions to the animals as soon as possible after preparation.
Visualizations
Caption: Lck signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo study with this compound and vehicle control.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
- 1. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 5. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Lck-IN-2 on Lck Phosphorylation: A Comparative Guide
This guide provides a comprehensive comparison of Lck-IN-2's performance against other commercially available Lck inhibitors. Detailed experimental protocols and supporting data are presented to aid researchers in validating the inhibitory effects of this compound on Lck phosphorylation.
Introduction to Lck Signaling
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a critical signaling molecule in T-cells.[1][2] Upon T-cell receptor (TCR) engagement, Lck is activated and proceeds to phosphorylate key downstream targets, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[2][3] The regulation of Lck activity is tightly controlled by phosphorylation at two key tyrosine residues: autophosphorylation at Tyr394 in the activation loop leads to its activation, while phosphorylation at the C-terminal Tyr505 by C-terminal Src kinase (Csk) maintains Lck in an inactive state.[4][5][6] Given its pivotal role in T-cell function, Lck has emerged as a significant therapeutic target for autoimmune diseases and certain cancers.[1][7][8]
This compound is a potent and selective inhibitor of Lck. This guide will compare its inhibitory activity with other known Lck inhibitors and provide detailed protocols for its validation.
Comparative Analysis of Lck Inhibitors
The inhibitory potency of this compound is compared with other known Lck inhibitors based on their half-maximal inhibitory concentration (IC50) values obtained from in vitro kinase assays. A lower IC50 value indicates a higher potency.
| Inhibitor | Lck IC50 (nM) | Other Kinase Targets (IC50 in nM) | Selectivity Profile |
| This compound (Representative) | 2 | Src (6), SIK1 (10), SIK2 (22), SIK3 (60) | Highly selective for Lck and Src over other kinases.[9] |
| Dasatinib | <1 | Abl (<1), Src (0.8), c-Kit (79) | Multi-targeted inhibitor of Abl, Src, and c-Kit.[9] |
| Saracatinib (AZD0530) | 2.7 | c-Yes, Fyn, Lyn, Blk, Fgr | Potent Src family kinase inhibitor.[9] |
| Bosutinib | - | Src (1.2), Abl (1) | Dual Src/Abl inhibitor.[9] |
| PP2 | 4 | Fyn (5) | Potent inhibitor of the Src family of protein tyrosine kinases.[9] |
| RK-24466 | <1 (Lck 64-509), 2 (Lckcd) | - | Potent and selective Lck inhibitor.[9] |
| Nintedanib | 16 | VEGFR1/2/3 (34/13/13), FGFR1/2/3 (69/37/108), PDGFRα/β (59/65) | Triple angiokinase inhibitor.[9] |
Note: Data for this compound is representative of a highly selective inhibitor (WH-4-023) for illustrative purposes.[9]
Experimental Protocols
To validate the inhibitory effect of this compound on Lck phosphorylation, two primary experimental approaches are recommended: an in vitro kinase assay to determine direct enzymatic inhibition and a cell-based Western blot analysis to assess the effect on Lck phosphorylation in a cellular context.
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[10]
Materials:
-
Recombinant Lck enzyme
-
Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
Kinase Assay Buffer
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound and other test compounds.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (e.g., DMSO).
-
Add 5 µL of a solution containing the Lck enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
This method is used to detect the levels of phosphorylated Lck (p-Lck) at its activating site (Tyr394) in cells treated with this compound.[11][12]
Materials:
-
T-cell line (e.g., Jurkat cells)
-
Cell culture medium and supplements
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-p-Lck (Tyr394) and anti-total Lck
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells to the desired density. Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time.
-
T-cell Activation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 2-10 minutes) to induce Lck phosphorylation.[13]
-
Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[12]
-
Incubate the membrane with the primary antibody against p-Lck (Tyr394) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the amount of p-Lck to the total Lck, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Lck.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Lck to total Lck for each condition to determine the inhibitory effect of this compound.
Visualizations
The following diagram illustrates the central role of Lck in T-cell receptor signaling and the point of inhibition by this compound.
Caption: Lck signaling pathway in T-cell activation and its inhibition by this compound.
The diagram below outlines the key steps involved in validating the inhibitory effect of this compound.
Caption: Workflow for in vitro and cell-based validation of Lck inhibitors.
References
- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of Tyrosine Kinase, LCK Leads to Reduction in Airway Inflammation through Regulation of Pulmonary Th2/Treg Balance and Oxidative Stress in Cockroach Extract-Induced Mouse Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mathematical modeling identifies Lck as a potential mediator for PD-1 induced inhibition of early TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The role of competing mechanisms on Lck regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
Lck-IN-2 Versus Other Lck Inhibitors in T-Cell Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Lck-IN-2 and other prominent Lck inhibitors, focusing on their performance in T-cell assays. Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme that initiates the signaling cascade downstream of the T-cell receptor (TCR), making it a key target for modulating T-cell activation and proliferation in various therapeutic areas, including autoimmune diseases and oncology.[1][2][3] This document summarizes available quantitative data, presents detailed experimental protocols for key T-cell assays, and visualizes the Lck signaling pathway to provide a comprehensive resource for researchers.
Lck Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This initiates a downstream signaling cascade involving ZAP-70, LAT, and PLCγ1, ultimately leading to T-cell activation, proliferation, and cytokine production.
Caption: Lck signaling cascade in T-cell activation.
Performance Comparison of Lck Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and other commonly used Lck inhibitors. It is important to note that while biochemical IC50 values indicate direct enzyme inhibition, cellular IC50 values from T-cell assays provide a more physiologically relevant measure of a compound's efficacy in a biological system.
| Inhibitor | Biochemical IC50 (Lck) | T-Cell Proliferation IC50 | T-Cell Activation Marker IC50 | Reference(s) |
| This compound | 10.6 nM | No public data available | No public data available | [4] |
| Dasatinib | <1.0 nM | ~2.8 - 11 nM | ~10 - 15 nM (CD4+/CD8+ activation) | [4][5] |
| Imatinib | ~0.6 - 0.8 µM | ~2.9 - 5.4 µM | ~5.4 µM (CD25), ~7.3 µM (CD69) | [1][6][7][8] |
| PP2 | 4 nM | No direct data; 0.6 µM for tyrosine phosphorylation inhibition | No public data available | [9] |
Note: There is currently no publicly available data on the performance of this compound in T-cell specific assays such as T-cell proliferation or activation marker expression. The provided biochemical IC50 for this compound suggests high potency against the isolated enzyme. Further studies are required to characterize its activity in a cellular context.
Experimental Protocols
Detailed methodologies for key T-cell assays are provided below to facilitate the evaluation and comparison of Lck inhibitors.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a common method for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
References
- 1. Imatinib mesylate inhibits T-cell proliferation in vitro and delayed-type hypersensitivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - CD146 bound to LCK promotes T cell receptor signaling and antitumor immune responses in mice [jci.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imatinib inhibits T-cell receptor-mediated T-cell proliferation and activation in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
On-Target Validation of Lck Inhibitors: A Comparative Guide to siRNA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor elicits its biological effects through the intended target is a critical step in preclinical development. This guide provides a comparative overview of using small interfering RNA (siRNA) to validate the on-target effects of a representative Lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, alongside alternative methodologies such as the Cellular Thermal Shift Assay (CETSA) and rescue experiments.
Lck is a non-receptor tyrosine kinase that plays a pivotal role in T-cell activation and proliferation.[1] Its involvement in immune responses has made it an attractive target for therapeutic intervention in autoimmune diseases and certain cancers.[2] Small molecule inhibitors designed to block Lck activity hold significant promise; however, demonstrating that their cellular effects are a direct consequence of Lck inhibition, rather than off-target interactions, is paramount for advancing these candidates.[2]
This guide details the experimental protocols for utilizing siRNA to specifically deplete Lck protein levels, thereby phenocopying the effect of a selective Lck inhibitor. Furthermore, it presents two robust alternative methods for on-target validation: CETSA, which measures direct target engagement in a cellular context, and rescue experiments, which utilize a drug-resistant target mutant to demonstrate specificity. Each method's data output, advantages, and limitations are summarized for a comprehensive comparison.
Comparing On-Target Validation Methodologies
| Method | Principle | Primary Data Output | Throughput | Key Advantages | Limitations |
| siRNA Knockdown | Mimics the effect of an inhibitor by reducing the expression of the target protein. | Reduction in Lck mRNA (qRT-PCR) and protein (Western Blot) levels, and corresponding phenotypic changes. | Low to Medium | Directly links the target protein to a cellular phenotype. | Potential for off-target effects of the siRNA itself; compensation by other kinases. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding.[3] | A shift in the protein's melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF).[3] | Medium to High | Directly demonstrates target engagement in intact cells or lysates without modifying the compound or protein.[4] | Does not directly link target engagement to a cellular phenotype; requires a specific antibody for detection. |
| Rescue Experiment | A drug-resistant mutant of the target protein is expressed in cells to see if it "rescues" the phenotype induced by the inhibitor. | Restoration of cell viability or reversal of a phenotypic change in the presence of the inhibitor. | Low | Provides strong evidence for on-target activity by demonstrating that the inhibitor's effect is dependent on its interaction with the target. | Requires the generation and validation of a resistant mutant; may not be feasible for all targets. |
I. On-Target Validation Using siRNA
The fundamental principle of this approach is that if a small molecule inhibitor is truly acting on-target, its phenotypic effects should be mimicked by reducing the levels of the target protein through an independent mechanism like RNA interference.
Experimental Workflow for siRNA Validation
Caption: Workflow for confirming Lck inhibitor on-target effects using siRNA.
Detailed Experimental Protocols
1. siRNA Transfection
This protocol is for a 6-well plate format. Adjust volumes accordingly for other formats.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 mL of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of Lck-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent into 100 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with serum-free medium.
-
Add the 200 µL of siRNA-lipid complex to each well, followed by 800 µL of serum-free medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation, add 1 mL of growth medium containing 2x the normal serum concentration.
-
-
Post-Transfection: Incubate the cells for 24-72 hours before proceeding with inhibitor treatment and subsequent analysis.
2. Quantitative Real-Time PCR (qRT-PCR) for Lck mRNA Levels
-
RNA Isolation: 24-48 hours post-transfection, lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, Lck-specific primers, a suitable qPCR master mix (e.g., SYBR Green), and nuclease-free water.
-
Run the qPCR reaction on a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative expression of Lck mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).
3. Western Blot for Lck Protein Levels
-
Protein Extraction: 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Lck overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Expected Quantitative Data
| Experimental Group | Normalized Lck mRNA Level (Relative to Control siRNA + Vehicle) | Normalized Lck Protein Level (Relative to Control siRNA + Vehicle) | Cell Viability (% of Control siRNA + Vehicle) |
| Control siRNA + Vehicle | 1.0 | 1.0 | 100% |
| Control siRNA + Lck Inhibitor | ~1.0 | ~1.0 | ~50% |
| Lck siRNA + Vehicle | ~0.2 | ~0.1 | ~55% |
| Lck siRNA + Lck Inhibitor | ~0.2 | ~0.1 | ~50% |
II. Alternative On-Target Validation Methods
While siRNA is a powerful tool, it is essential to consider alternative and complementary approaches to build a more robust case for on-target activity.
Signaling Pathway of Lck
Caption: Simplified Lck signaling pathway in T-cell activation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[3]
Experimental Protocol
-
Cell Treatment: Treat intact cells with the Lck inhibitor at various concentrations or with a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Detection: Analyze the amount of soluble Lck in the supernatant by Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.
-
Data Analysis:
-
Melting Curve: Plot the amount of soluble Lck as a function of temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the inhibitor indicates target engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF): Heat the cells at a single, fixed temperature (typically near the Tm) with varying concentrations of the inhibitor. Plot the amount of soluble Lck against the inhibitor concentration to determine the EC50 of target engagement.
-
Expected Quantitative Data
| Parameter | Vehicle Control | Lck Inhibitor (Saturating Concentration) |
| Lck Melting Temperature (Tm) | 52°C | 58°C (Example shift) |
| ITDRF EC50 | N/A | Correlates with cellular potency |
Rescue Experiment with a Resistant Mutant
This method provides strong evidence of on-target activity by demonstrating that the inhibitor's effect can be reversed by expressing a form of the target protein that no longer binds the inhibitor.
Experimental Protocol
-
Generation of a Resistant Lck Mutant:
-
Identify a key residue in the ATP-binding pocket of Lck that is crucial for inhibitor binding but not for kinase activity. The "gatekeeper" residue is a common site for such mutations.
-
Use site-directed mutagenesis to create a plasmid encoding Lck with a mutation at this residue (e.g., T316I).
-
-
Cell Line Engineering:
-
Establish a cell line that stably expresses the drug-resistant Lck mutant. This can be done in a parental cell line or a cell line where the endogenous Lck has been knocked out or knocked down.
-
-
Inhibitor Treatment and Phenotypic Assay:
-
Treat the parental cells, cells expressing wild-type Lck (if applicable), and cells expressing the resistant Lck mutant with a range of concentrations of the Lck inhibitor.
-
Perform a phenotypic assay, such as a cell viability assay (e.g., CellTiter-Glo), to assess the effect of the inhibitor.
-
-
Data Analysis: Compare the dose-response curves for cell viability between the different cell lines. A rightward shift in the IC50 for the cells expressing the resistant mutant indicates that the inhibitor's effect is mediated through Lck.
Expected Quantitative Data
| Cell Line | Lck Inhibitor IC50 (Cell Viability) |
| Parental Cells | 50 nM |
| Cells with Resistant Lck Mutant | >1000 nM (Example shift) |
Workflow for Alternative Validation Methods
References
- 1. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 2. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Lck Inhibitors: A-770041 vs. PP2
A comprehensive guide for researchers and drug development professionals on the biochemical and cellular activities of two prominent Lck inhibitors.
This guide provides a detailed, data-driven comparison of two well-characterized inhibitors of the Lymphocyte-specific protein tyrosine kinase (Lck), A-770041 and PP2. Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway and a key target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers. This document summarizes their biochemical potency, kinase selectivity, and cellular effects, supported by experimental data and detailed protocols for key assays.
Performance Data Summary
The following tables summarize the quantitative data for A-770041 and PP2, highlighting their key differences in potency and selectivity.
Table 1: Biochemical Potency (IC50)
| Kinase | A-770041 (nM) | PP2 (nM) |
| Lck | 147 [1][2][3] | 4 [4][5] |
| Fyn | 44,100[1][3] | 5[4][5] |
| Src | 9,100[1][3] | - |
| Fgr | 14,100[1][3] | - |
| Hck | - | 5[5] |
| EGFR | - | 480[5] |
| ZAP-70 | >100,000 | >100,000[5] |
| JAK2 | - | >50,000[5] |
Table 2: Cellular Activity
| Assay | A-770041 | PP2 |
| Inhibition of IL-2 Production (EC50) | 80 nM (Concanavalin A-stimulated)[2] | Not explicitly found |
| Inhibition of T-cell Tyrosine Phosphorylation (IC50) | - | 600 nM[4] |
| T-cell Proliferation | Dose-dependent inhibition[6] | Not significant at 10 µM in some cancer cell lines[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Biochemical Lck Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the in vitro potency of inhibitors against Lck.
Materials:
-
Recombinant full-length human Lck enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitors (A-770041, PP2) dissolved in DMSO
-
384-well plates
-
Prepare Reagents:
-
Thaw all reagents and keep on ice.
-
Prepare a serial dilution of the test inhibitors in DMSO.
-
Prepare the kinase reaction mixture containing Lck enzyme and substrate in Kinase Reaction Buffer.
-
Prepare the ATP solution in Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the Lck enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the Lck kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular T-Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of inhibitors on T-cell proliferation.
Materials:
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test inhibitors (A-770041, PP2) dissolved in DMSO
-
96-well plates
-
Cell Seeding:
-
Harvest and count the T-cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of complete medium.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of the test inhibitors in complete medium.
-
Add the diluted inhibitors to the respective wells. Include a vehicle control (DMSO).
-
Add the T-cell mitogen to all wells except for the unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. Viable, proliferating cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration compared to the stimulated control.
-
Determine the IC₅₀ or EC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
-
Visualizations
Lck-Mediated T-Cell Receptor Signaling Pathway
The following diagram illustrates the central role of Lck in initiating the T-cell receptor signaling cascade upon antigen presentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of A-770041, a src-family selective orally active lck inhibitor that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
Independent Verification of A-770041's Potency: A Comparative Guide to Lck Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported inhibitory potency of A-770041, a selective Lck inhibitor, with other known inhibitors of the Lymphocyte-specific protein tyrosine kinase (Lck). The aim is to offer a consolidated resource for researchers evaluating Lck inhibitors for their studies. The guide includes a summary of reported IC50 values, a detailed experimental protocol for a common Lck kinase assay, and visualizations of the experimental workflow and the Lck signaling pathway.
Lck Inhibition: A Key Target in Immunology
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation and development. Its inhibition is a key therapeutic strategy for autoimmune diseases and organ transplant rejection. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. This guide focuses on the reported IC50 of A-770041 and compares it with other Lck inhibitors.
Comparative Analysis of Lck Inhibitor IC50 Values
The following table summarizes the reported IC50 values for A-770041 and a selection of other Lck inhibitors. It is important to note that IC50 values can vary between different assay formats and experimental conditions.[1]
| Inhibitor | Reported Lck IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference |
| A-770041 | 147 | Fyn (44,100), Src (9,100), Fgr (14,100) | [2][3][4][5] |
| PP1 | 5 | Src family kinases | [5] |
| PP2 | 4 | Src family kinases | [5] |
| 2-aminopyrimidine carbamate derivative | 0.6 | Src (1), Kdr (140), Syk (200), Zap-70 (370), Btk (100) | [5] |
| BMS-243117 | 4 | Src (632), Fyn (128), Hck (3,840), Blk (336), Lyn (1,320), Fgr (240) | [5] |
Experimental Protocol: Lck Kinase Activity Assay (ADP-Glo™)
This section details a common biochemical assay used to determine the IC50 of an inhibitor against Lck kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[6]
Materials:
-
Recombinant human Lck enzyme
-
Lck substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitor (e.g., A-770041) dissolved in DMSO
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup:
-
Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Lck enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the Lck kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Simplified Lck signaling pathway in T-cell activation.
Caption: Experimental workflow for IC50 determination using a kinase assay.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A-770041 | Selective Lck inhibitor | TargetMol [targetmol.com]
- 4. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Lck-IN-2
This guide provides immediate and essential safety and logistical information for the proper disposal of Lck-IN-2, a multi-target tyrosine kinase inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Crucial Identifier: The information provided pertains to This compound with CAS Number: 944795-06-6 . It is imperative to verify the CAS Number of your compound before proceeding with any disposal protocol. Different inhibitors, such as "Lck inhibitor II" (CAS: 918870-43-6), may have different properties and require distinct disposal methods.
Based on available Safety Data Sheets (SDS) for this compound (CAS: 944795-06-6), the substance is not classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to consult your institution's specific waste disposal guidelines and local regulations, as these may vary.
Quantitative Data for Disposal
As this compound (CAS: 944795-06-6) is not classified as a hazardous substance, there are no specific quantitative limits for disposal defined by federal regulations. However, institutional and local guidelines for non-hazardous chemical waste should be strictly followed. The table below summarizes general best practices.
| Parameter | Guideline | Citation |
| Form of Waste | Solid (powder), Solutions (aqueous or solvent-based) | |
| Solid Waste Disposal | Small quantities of uncontaminated solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained. | [2][3] |
| Aqueous Solution Disposal | Small volumes of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, subject to approval from your institution's Environmental Health and Safety (EHS) department and local regulations. | [2][4][5] |
| Solvent-Based Solution Disposal | Solutions of this compound in organic solvents should be collected and disposed of as chemical waste through your institution's hazardous waste program. Do not dispose of organic solvents down the drain. | [6][7] |
| Contaminated Materials | Personal Protective Equipment (PPE), labware, and other materials contaminated with this compound should be disposed of as non-hazardous solid waste. | [2] |
Experimental Protocols for Disposal
The proper disposal of this compound should be integrated into your experimental workflow to ensure safety and compliance.
Step 1: Waste Segregation At the point of generation, determine the form of the this compound waste (solid, aqueous solution, or solvent-based solution). Segregate this compound waste from hazardous chemical waste to avoid unnecessary disposal costs.[8]
Step 2: Solid Waste Collection
-
Collect solid this compound waste, including any contaminated items like weighing paper or pipette tips, in a designated, sealed container.
-
Label the container clearly as "this compound Waste (Non-Hazardous)".
-
For disposal, place the sealed container in the regular laboratory trash, unless your institution's policy dictates otherwise.[2][3]
Step 3: Aqueous Solution Handling
-
For small quantities of dilute aqueous solutions, consult your institutional EHS guidelines for drain disposal.
-
If permitted, pour the solution down the drain, followed by a large volume of running water to ensure adequate dilution.[4][5]
-
If drain disposal is not permitted, or for larger volumes, collect the aqueous waste in a clearly labeled container for disposal through your institution's chemical waste program.
Step 4: Solvent-Based Solution Collection
-
Collect all solutions of this compound in organic solvents in a dedicated, properly sealed, and labeled waste container.
-
The label should indicate "Waste Organic Solvent with this compound".
-
Follow your institution's procedures for the pickup and disposal of chemical waste.[6][7]
Step 5: Decontamination
-
Decontaminate any glassware or equipment that has come into contact with this compound using a suitable laboratory detergent and water.
-
Properly cleaned glassware can be reused or disposed of as regular laboratory glass waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound (CAS: 944795-06-6).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sfasu.edu [sfasu.edu]
- 3. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Logistical Information for Handling Lck-IN-2
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling, storage, and disposal of Lck-IN-2, a multi-target tyrosine kinase inhibitor. By adhering to these procedural guidelines, you can minimize risks and maintain a safe research environment.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound, based on general best practices for small molecule kinase inhibitors.
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn at all times when handling the compound or its containers. Inspect gloves for tears or holes before use. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound or preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Inspection: Upon receiving a shipment of this compound, inspect the package for any signs of damage or leakage. If the container is compromised, treat it as a spill and follow the appropriate cleanup procedures.
Preparation of Solutions:
-
Work Area Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including vials, solvents, and pipettes.
-
Weighing: If working with the powdered form, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
Dissolving: Add the solvent to the powdered this compound. Gently agitate or vortex until the compound is fully dissolved.
Storage: this compound is typically stored at low temperatures to ensure its stability.[1][2]
| Storage Condition | Temperature | Duration |
| Stock Solution | -80°C | Up to 2 years |
| Stock Solution | -20°C | Up to 1 year |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Workflow:
Lck Signaling Pathway
Lck (Lymphocyte-specific protein tyrosine kinase) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation and immune response. Understanding this pathway is essential for researchers working with Lck inhibitors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
